molecular formula C9H10OS B11914750 2-(p-Tolyl)ethanethioic O-acid CAS No. 1053657-08-1

2-(p-Tolyl)ethanethioic O-acid

Cat. No.: B11914750
CAS No.: 1053657-08-1
M. Wt: 166.24 g/mol
InChI Key: XFCBPCPKBAJHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Tolyl)ethanethioic O-acid is an organosulfur compound with the molecular formula C9H10O2S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)ethanethioic O-acid typically involves the reaction of p-tolylmagnesium bromide with carbon disulfide, followed by hydrolysis. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Diethyl ether or tetrahydrofuran (THF)

    Reagents: p-Tolylmagnesium bromide, carbon disulfide, water

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions, followed by purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolyl)ethanethioic O-acid undergoes various chemical reactions, including:

    Oxidation: Converts to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduces to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Participates in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

Scientific Research Applications

2-(p-Tolyl)ethanethioic O-acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)ethanethioic O-acid involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The pathways involved include:

Comparison with Similar Compounds

    Thioacetic acid: Similar in structure but with a different alkyl group.

    Ethanethioic S-acid: A tautomer of ethanethioic O-acid.

    p-Tolylthioacetic acid: Contains a similar aromatic ring but differs in the position of the thio group.

Uniqueness: 2-(p-Tolyl)ethanethioic O-acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

1053657-08-1

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-(4-methylphenyl)ethanethioic S-acid

InChI

InChI=1S/C9H10OS/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)

InChI Key

XFCBPCPKBAJHCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.